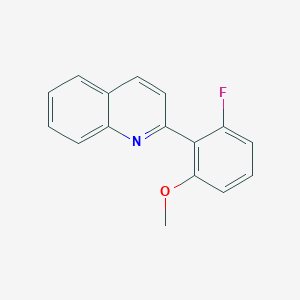

2-(2-fluoro-6-methoxyphenyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoro-6-methoxyphenyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO/c1-19-15-8-4-6-12(17)16(15)14-10-9-11-5-2-3-7-13(11)18-14/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJCUQWFNIFIPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Fluoro 6 Methoxyphenyl Quinoline and Analogues

Retrosynthetic Analysis and Strategic Precursors

A retrosynthetic analysis of 2-(2-fluoro-6-methoxyphenyl)quinoline reveals several strategic disconnections to identify plausible starting materials. actascientific.com The most direct approach involves disconnecting the C2-Caryl bond, which points to two primary synthetic routes: the formation of the quinoline (B57606) ring with the aryl substituent already in place, or the introduction of the aryl group onto a pre-formed quinoline core.

Route A: Pre-functionalized Quinoline Synthesis. This strategy involves constructing the quinoline ring from precursors that already contain the 2-(2-fluoro-6-methoxyphenyl) moiety. Key disconnections lead back to simpler building blocks such as an appropriately substituted aniline (B41778) and a carbonyl compound. For instance, a Friedländer-type condensation would disconnect the molecule into a 2-aminobenzaldehyde (B1207257) or ketone and an acetophenone (B1666503) derivative bearing the 2-fluoro-6-methoxyphenyl group.

Route B: Post-functionalization of the Quinoline Ring. This approach starts with a functionalized quinoline, typically a 2-haloquinoline, which is then coupled with a suitable derivative of 2-fluoro-6-methoxyaniline. The most prominent method for this transformation is the Suzuki-Miyaura cross-coupling reaction, which would involve the disconnection to a 2-haloquinoline and (2-fluoro-6-methoxyphenyl)boronic acid.

The key precursors identified through this analysis are therefore:

For Route A: 2-aminobenzaldehyde/ketone and 2-(2-fluoro-6-methoxyphenyl)ethan-1-one.

For Route B: 2-Chloro- or 2-bromoquinoline (B184079) and (2-fluoro-6-methoxyphenyl)boronic acid. The latter is a commercially available reagent.

Classical and Modern Approaches for Quinoline Ring Formation

The construction of the quinoline nucleus is a well-established field with a variety of named reactions and modern catalytic methods.

Pfitzinger Condensation and Related Cyclization Reactions

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction proceeds via the initial hydrolysis of isatin to an o-aminobenzoylformic acid, which then condenses with the carbonyl compound, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org

For the synthesis of a derivative of the target molecule, one could envision the reaction of isatin with 2-fluoro-6-methoxyacetophenone. The likely product would be this compound-4-carboxylic acid, which could then be decarboxylated to yield the desired quinoline. However, the Pfitzinger reaction can be sensitive to steric hindrance on the ketone, which might affect the yield in this case. researchgate.net

Table 1: Key Features of the Pfitzinger Reaction

| Feature | Description |

|---|---|

| Reactants | Isatin (or substituted isatins) and a carbonyl compound (ketone or aldehyde). |

| Conditions | Typically strong basic conditions (e.g., potassium hydroxide). wikipedia.org |

| Product | Substituted quinoline-4-carboxylic acids. wikipedia.org |

| Advantages | Utilizes readily available starting materials. |

| Limitations | Can be low-yielding with sterically hindered ketones and produces a carboxylic acid that may require an additional decarboxylation step. researchgate.net |

Catalytic Cross-Coupling Strategies (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. studfile.netresearchgate.net In the context of synthesizing this compound, this reaction would involve the coupling of a 2-haloquinoline (e.g., 2-chloroquinoline) with (2-fluoro-6-methoxyphenyl)boronic acid. nih.gov This method is often preferred due to its high functional group tolerance and generally good yields. The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction, especially with electron-rich or sterically demanding coupling partners. nih.govnih.gov The use of electron-rich and bulky phosphine (B1218219) ligands can enhance the reactivity of the palladium catalyst.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the cross-coupling reaction. nih.gov |

| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. studfile.net |

| Solvent | Dioxane/water, Toluene, DMF | Solubilizes reactants and influences reaction rate. |

Oxidative Annulation and C-H Activation Pathways in Quinoline Synthesis

Modern synthetic methods are increasingly focusing on the direct C-H activation and oxidative annulation to construct quinoline rings, offering atom economy and reduced synthetic steps. nih.gov These reactions often involve transition metal catalysts, such as palladium or rhodium, that can activate C-H bonds in anilines or other precursors, followed by annulation with an alkyne or another coupling partner. nih.govnih.gov

For the synthesis of this compound, a potential C-H activation strategy could involve the palladium-catalyzed reaction of an aniline with an alkyne bearing the 2-fluoro-6-methoxyphenyl group. Alternatively, a direct C-H arylation of the quinoline core at the C2 position with 1-fluoro-3-methoxybenzene could be envisioned, although controlling regioselectivity can be challenging. nih.govacs.org The N-oxide of quinoline is often used to direct C-H activation to the C2 position. nih.gov

Functionalization of the 2-(2-Fluoro-6-Methoxyphenyl)moiety

Once the this compound core is assembled, further functionalization of the phenyl ring can be explored to generate analogues. The presence of the fluoro and methoxy (B1213986) groups directs subsequent electrophilic aromatic substitution reactions. The methoxy group is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. Their combined influence will determine the regioselectivity of further substitutions. For instance, nitration or halogenation would likely occur at the positions ortho or para to the methoxy group, with the precise outcome depending on the reaction conditions. Nucleophilic aromatic substitution of the fluorine atom is also a possibility, particularly if the ring is further activated by electron-withdrawing groups. acgpubs.org

Mechanistic Investigations of Key Synthetic Transformations

Pfitzinger Condensation: The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid. wikipedia.org This is followed by the condensation of the aniline nitrogen with the carbonyl group of the ketone (in this case, 2-fluoro-6-methoxyacetophenone) to form an imine, which then tautomerizes to an enamine. The enamine subsequently undergoes an intramolecular cyclization, followed by dehydration to yield the final quinoline-4-carboxylic acid. wikipedia.orgmyttex.net

Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps:

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the 2-haloquinoline, forming a Pd(II) intermediate.

Transmetalation: The organoboron species, activated by a base, transfers the 2-fluoro-6-methoxyphenyl group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the C-C bond of the final product, regenerating the Pd(0) catalyst.

C-H Activation/Oxidative Annulation: The mechanisms of these reactions are diverse and highly dependent on the specific catalyst and reactants used. A common pathway for palladium-catalyzed reactions involves the coordination of the catalyst to the aniline nitrogen, followed by a concerted metalation-deprotonation step to form a palladacycle. This intermediate then reacts with the coupling partner (e.g., an alkyne), leading to insertion and subsequent reductive elimination to form the quinoline ring. nih.govmdpi.com

Advanced Spectroscopic and Structural Characterization of 2 2 Fluoro 6 Methoxyphenyl Quinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

High-Resolution NMR spectroscopy is an indispensable tool for determining the precise structure and conformation of 2-(2-fluoro-6-methoxyphenyl)quinoline in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with two-dimensional correlation experiments (like COSY, HSQC, and HMBC), allows for the unambiguous assignment of all proton and carbon signals.

The conformation of 2-arylquinolines is largely defined by the dihedral angle between the quinoline (B57606) and the phenyl ring. Due to steric hindrance between the quinoline H-8 proton and the substituents on the phenyl ring, free rotation is restricted. In the case of this compound, the presence of substituents at both ortho positions (fluoro and methoxy) of the phenyl ring imposes significant steric constraints. This typically results in a non-planar ground-state conformation where the two aromatic rings are twisted relative to each other.

Furthermore, through-space spin-spin couplings, particularly between the fluorine atom and nearby protons on the quinoline ring (e.g., H-8), can provide definitive evidence of the preferred conformation. Studies on similarly structured 2'-fluoro-substituted bi-aryl compounds have shown that the observation of such couplings is a clear indicator of a specific spatial arrangement. nih.gov

Expected ¹H NMR Chemical Shifts: The proton signals for the quinoline and phenyl rings are expected to appear in the aromatic region (δ 7.0–8.5 ppm). The methoxy (B1213986) group protons (-OCH₃) would appear as a singlet further upfield, typically around δ 3.8-4.0 ppm. pdx.edu The protons on the quinoline ring will exhibit characteristic coupling patterns (doublets, triplets, or doublets of doublets) allowing for their specific assignment. chemicalbook.com

Expected ¹³C NMR Chemical Shifts: The ¹³C NMR spectrum would show 16 distinct signals, corresponding to each unique carbon atom in the molecule. The carbon of the methoxy group is expected around δ 55-60 ppm. researchgate.net The carbon atom attached to the fluorine (C-2' of the phenyl ring) will show a large one-bond coupling (¹JCF) and its chemical shift will be significantly influenced by the high electronegativity of fluorine. nih.govtsijournals.com The quinoline carbons typically resonate in the range of δ 120-150 ppm, with the C-2 carbon, being adjacent to the nitrogen, appearing at a lower field. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table presents estimated chemical shifts based on known data for analogous structures. Actual experimental values may vary.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Quinoline H-3/C-3 | ~7.8-8.0 (d) | ~120-122 |

| Quinoline H-4/C-4 | ~8.1-8.3 (d) | ~136-138 |

| Quinoline H-5/C-5 | ~7.7-7.9 (d) | ~127-129 |

| Quinoline H-6/C-6 | ~7.4-7.6 (t) | ~126-128 |

| Quinoline H-7/C-7 | ~7.6-7.8 (t) | ~129-131 |

| Quinoline H-8/C-8 | ~8.0-8.2 (d) | ~128-130 |

| Phenyl H-3'/C-3' | ~6.8-7.0 (t) | ~112-114 (d, JCF) |

| Phenyl H-4'/C-4' | ~7.3-7.5 (m) | ~130-132 (d, JCF) |

| Phenyl H-5'/C-5' | ~6.8-7.0 (d) | ~110-112 |

| OCH₃ | ~3.9 (s) | ~56 |

| Quinoline C-2 | - | ~156-158 |

| Quinoline C-4a | - | ~128-130 |

| Quinoline C-8a | - | ~148-150 |

| Phenyl C-1' | - | ~115-117 (d, JCF) |

| Phenyl C-2' | - | ~158-160 (d, ¹JCF) |

| Phenyl C-6' | - | ~155-157 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

The FT-IR and Raman spectra of this compound would be expected to display several key bands. The C-H stretching vibrations of the aromatic rings are typically observed in the 3100-3000 cm⁻¹ region. scialert.net The asymmetric and symmetric stretching of the methoxy C-O-C bond would produce strong bands in the FT-IR spectrum, likely around 1250 cm⁻¹ and 1030 cm⁻¹, respectively. The C-F stretching vibration gives rise to a strong absorption in the 1200-1000 cm⁻¹ range. Vibrations associated with the quinoline ring, such as C=C and C=N stretching, are expected in the 1620-1450 cm⁻¹ region. nih.govresearchgate.net

Table 2: Expected Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges for key functional groups.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Quinoline & Phenyl Rings | 3100 - 3000 |

| C=C and C=N Stretch | Aromatic Rings | 1620 - 1450 |

| Asymmetric C-O-C Stretch | Aryl-O-CH₃ | 1275 - 1200 |

| Symmetric C-O-C Stretch | Aryl-O-CH₃ | 1075 - 1020 |

| C-F Stretch | Aryl-F | 1250 - 1100 |

| Aromatic C-H Bending (Out-of-plane) | Quinoline & Phenyl Rings | 900 - 675 |

Mass Spectrometry (HRMS, EIMS) for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of the compound, as well as for understanding its fragmentation behavior under ionization.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. For this compound, the molecular formula is C₁₆H₁₂FNO. The exact mass can be calculated with high precision, which serves to confirm the elemental composition. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ (C₁₆H₁₃FNO)⁺ is 254.0976 u. Finding a peak at this m/z value in an HRMS spectrum would confirm the molecular formula. nih.gov

Electron Impact Mass Spectrometry (EIMS): EIMS involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The fragmentation pattern provides valuable structural information. For quinoline derivatives, a characteristic fragmentation is the loss of hydrogen cyanide (HCN, 27 u) from the quinoline ring system to yield a stable ion. researchgate.netrsc.org Other likely fragmentations for this compound would include the loss of a methyl radical (•CH₃, 15 u) from the methoxy group, followed by the loss of carbon monoxide (CO, 28 u). Cleavage of the bond between the two aromatic rings is also a probable fragmentation pathway. libretexts.org

Table 3: Plausible Mass Spectrometry Fragments for this compound This table lists potential fragments and their corresponding mass-to-charge ratios (m/z).

| Proposed Fragment Ion | Neutral Loss | m/z of Fragment |

|---|---|---|

| [M]⁺• (Molecular Ion) | - | 253 |

| [M - H]⁺ | •H | 252 |

| [M - CH₃]⁺ | •CH₃ | 238 |

| [M - OCH₃]⁺ | •OCH₃ | 222 |

| [M - HCN]⁺• | HCN | 226 |

| [C₁₅H₉FO]⁺ (from M-CH₃-CO) | •CH₃, CO | 210 |

| [C₉H₇N]⁺• (Quinoline) | C₇H₅FO | 129 |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry and Crystal Packing

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By growing a suitable single crystal of this compound, it would be possible to precisely measure bond lengths, bond angles, and the crucial dihedral angle between the quinoline and phenyl rings.

Based on studies of analogous 2-arylquinolines, it is expected that the molecule would exhibit a significantly twisted conformation. For instance, the crystal structure of a similar compound, 2-(4-methoxyphenyl)-6-trifluoromethyl-1H-pyrrolo[3,2-c]quinoline, shows a dihedral angle of 10.94° between its aromatic systems. nih.gov Given the ortho-ortho substitution in this compound, an even larger dihedral angle might be anticipated to alleviate steric strain.

The analysis would also reveal how the molecules pack in the crystal lattice. Intermolecular interactions such as π-π stacking between the aromatic rings and C-H···π or C-H···F hydrogen bonds would likely play a key role in stabilizing the crystal structure. mdpi.com

Table 4: Expected Single Crystal X-ray Diffraction Parameters This table outlines the type of structural data obtained from an SCXRD experiment, with placeholder values.

| Parameter | Description | Expected Finding |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Likely Monoclinic or Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Dihedral Angle | Angle between quinoline and phenyl rings. | Expected > 20° |

| C-F Bond Length | Length of the carbon-fluorine bond. | ~1.35 Å |

| C(aryl)-O Bond Length | Length of the aryl carbon-oxygen bond. | ~1.36 Å |

| Intermolecular Interactions | Forces holding the crystal lattice together. | π-π stacking, C-H···F interactions |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with its extended conjugated system.

Quinoline itself exhibits absorption bands around 275 nm and 310 nm. researchgate.net The addition of the 2-aryl substituent creates a larger conjugated system, which typically leads to a bathochromic (red) shift of these absorption bands to longer wavelengths. The absorption spectrum of this compound would likely show complex, broad absorption bands in the 250-350 nm range. nih.govnih.gov The exact positions of the absorption maxima (λ_max) and the molar absorptivity (ε) are influenced by the electronic effects of the fluoro and methoxy substituents. These properties can also be sensitive to solvent polarity, a phenomenon known as solvatochromism. mdpi.com Some 2-arylquinolines are known to be fluorescent, emitting light upon excitation at an appropriate wavelength. mdpi.comresearchgate.net An investigation into the fluorescence spectrum would reveal the emission wavelength and quantum yield, providing insight into its potential as a fluorophore.

Table 5: Expected UV-Vis Absorption and Photophysical Properties This table summarizes the anticipated electronic transition data.

| Property | Description | Expected Observation |

|---|---|---|

| λ_max 1 | Primary π → π* transition | ~260-290 nm |

| λ_max 2 | Secondary π → π* transition | ~320-350 nm |

| n → π* transition | Transition involving nitrogen lone pair | May be observed as a weak shoulder |

| Fluorescence Emission | Wavelength of emitted light | Possible emission in the 380-450 nm range |

Computational and Theoretical Insights into 2 2 Fluoro 6 Methoxyphenyl Quinoline

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. dergipark.org.tr It is particularly effective for predicting molecular geometries, energies, and reactivity indices.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For 2-(2-fluoro-6-methoxyphenyl)quinoline, the key conformational feature is the dihedral angle between the quinoline (B57606) ring system and the 2-fluoro-6-methoxyphenyl substituent.

Due to steric hindrance between the quinoline ring and the substituents on the phenyl ring (fluorine and methoxy (B1213986) groups), it is expected that the two ring systems are not coplanar. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G, would precisely calculate this torsion angle. nih.govmdpi.com In a related compound, 2-methoxyphenyl quinoline-2-carboxylate, the dihedral angle between the quinoline and phenyl rings was found to be 67.4(6)° from X-ray crystallography, which adjusted to 72.2(8)° after DFT optimization. mdpi.com A similar significant twist would be anticipated for this compound.

Optimized Geometrical Parameters (Hypothetical Data) This table presents hypothetical, yet realistic, data for illustrative purposes, as specific literature is unavailable.

| Parameter | Value (Å or °) |

|---|---|

| Dihedral Angle (Quinoline-Phenyl) | ~70-80° |

| C(quinoline)-C(phenyl) Bond Length | ~1.49 Å |

| C-F Bond Length | ~1.36 Å |

| C(phenyl)-O Bond Length | ~1.37 Å |

Frontier Molecular Orbital (FMO) Theory and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. libretexts.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net DFT calculations provide the energies of these orbitals. For quinoline derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions.

From these energies, global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Chemical Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

These descriptors quantify the molecule's resistance to charge transfer and its ability to accept electrons.

Global Reactivity Descriptors (Hypothetical Data) This table presents hypothetical, yet realistic, data for illustrative purposes.

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -6.20 |

| E_LUMO | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

| Chemical Hardness (η) | 2.35 |

| Electrophilicity Index (ω) | 1.63 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution from a molecule's electrons and nuclei, identifying regions prone to electrophilic and nucleophilic attack.

In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are targets for nucleophilic attack. For this compound, the most negative potential is expected around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, making them primary sites for electrophilic interaction. scielo.br The hydrogen atoms of the aromatic rings would exhibit positive potential.

Predicted Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. dergipark.org.tr

NMR: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values are often in good agreement with experimental spectra, aiding in the assignment of complex signals.

IR: The vibrational frequencies and intensities can be computed to generate a theoretical Infrared (IR) spectrum. These frequencies correspond to specific bond stretches, bends, and torsions. For instance, calculations would predict characteristic peaks for C-H, C=N, C=C, C-F, and C-O vibrations. nih.gov

UV-Vis: While TD-DFT is more specialized for electronic spectra, ground-state DFT provides the orbital energies that are the basis for the electronic transitions observed in UV-Vis spectroscopy.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Absorption Spectra

TD-DFT is the method of choice for modeling the electronic absorption spectra of molecules. It calculates the energies of excited states, allowing for the prediction of the wavelength of maximum absorption (λ_max) and the oscillator strength (f), which relates to the intensity of the absorption band. researchgate.net

For a molecule like this compound, the UV-Vis spectrum is expected to show strong absorptions corresponding to π → π* transitions within the aromatic quinoline and phenyl systems. TD-DFT analysis can assign these transitions to specific molecular orbital excitations (e.g., HOMO → LUMO, HOMO-1 → LUMO). researchgate.net

Predicted Electronic Transitions (Hypothetical Data) This table presents hypothetical, yet realistic, data for illustrative purposes.

| Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| 325 | 0.35 | HOMO → LUMO (85%) |

| 280 | 0.21 | HOMO-1 → LUMO (55%) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While DFT and TD-DFT focus on static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. mdpi.com MD simulations are particularly useful for studying conformational flexibility, stability, and interactions with a solvent or a biological target like a protein. nih.govnih.gov

An MD simulation of this compound in a solvent box (e.g., water or DMSO) would reveal how the molecule behaves in a solution. Key analyses would include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. Such simulations are critical for understanding how the molecule might orient itself when approaching a biological receptor. mdpi.comnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the structural features of a chemical compound and its physicochemical properties. nih.gov This approach is pivotal in modern drug discovery and materials science, as it allows for the prediction of a compound's properties without the need for empirical testing, thereby saving time and resources. nih.govnih.gov For novel compounds like this compound, QSPR modeling can provide valuable insights into its behavior and potential applications.

The fundamental principle of QSPR lies in the hypothesis that the structure of a molecule, encoded in numerical descriptors, dictates its properties. nih.gov These descriptors can be categorized into several types:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters such as surface area and volume.

Electronic descriptors: These relate to the electronic structure of the molecule, including dipole moment and orbital energies.

Physicochemical descriptors: These include properties like hydrophobicity (logP) and molar refractivity, which can be either experimentally determined or calculated.

Once a set of descriptors is calculated for a series of related compounds, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. nih.govplos.org This model can then be used to predict the properties of new compounds, such as this compound, based on their calculated descriptors.

A hypothetical QSPR study for this compound would involve the following steps:

Data Set Selection: A diverse set of quinoline derivatives with known experimental data for a specific property (e.g., solubility, boiling point, or a biological activity) would be compiled.

Molecular Descriptor Calculation: For each compound in the dataset, including this compound, a wide range of molecular descriptors would be calculated using specialized software.

Model Development and Validation: A statistical model would be built to correlate the descriptors with the property of interest. The robustness and predictive power of the model would be rigorously validated using techniques like cross-validation and external validation. plos.org

Advanced Applications and Functional Materials Derived from 2 2 Fluoro 6 Methoxyphenyl Quinoline

Luminescence and Fluorescent Probe Development

The development of fluorescent probes is a significant area of research for quinoline (B57606) derivatives due to their inherent photophysical properties. These compounds can be designed to exhibit changes in their fluorescence in response to specific analytes or environmental changes. For instance, quinoline-based probes have been developed for the detection of metal ions like Zn(II). researchgate.net The introduction of substituents such as fluoro and methoxy (B1213986) groups can modulate the electronic properties of the quinoline core, potentially enhancing quantum yields and providing specific binding sites, making them promising candidates for highly sensitive and selective fluorescent sensors. researchgate.netnih.gov However, no specific studies detailing the use of 2-(2-fluoro-6-methoxyphenyl)quinoline as a luminescent material or a fluorescent probe have been identified.

Non-Linear Optical (NLO) Properties and Potential in Photonic Technologies

Materials with significant non-linear optical (NLO) properties are crucial for the development of advanced photonic technologies, including optical switching and data storage. The NLO response of organic molecules is often associated with the presence of a π-conjugated system and donor-acceptor groups, which facilitate intramolecular charge transfer. Quinoline derivatives, with their extended π-system, are a class of compounds with potential NLO activity. Theoretical studies on related 2-phenylquinoline (B181262) systems have explored their first hyperpolarizability. researchgate.net The substitution pattern on the phenyl and quinoline rings can significantly influence these properties. Research on other substituted quinolines has suggested their potential as NLO candidates. Unfortunately, there is no specific experimental or theoretical data available on the non-linear optical properties of This compound .

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Quinoline derivatives are widely investigated for their applications in organic electronics. In the field of Organic Light-Emitting Diodes (OLEDs), metal complexes of quinolines, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are benchmark materials. researchgate.net The quinoline moiety can serve as a ligand in phosphorescent metal complexes or as a building block for fluorescent emitters. The introduction of fluorine atoms can enhance electron-transporting properties and improve the stability of the material. acs.org Methoxy substitution, on the other hand, can tune the emission color. researchgate.net While various quinoline-based materials have been synthesized and tested in OLED devices, there are no published reports on the use or performance of This compound in either OLEDs or Organic Photovoltaics (OPVs). researchgate.net

Coordination Chemistry: Ligand Design and Metal Complexation

The nitrogen atom in the quinoline ring and the oxygen atom of the methoxy group in This compound present potential coordination sites for metal ions. The design of ligands based on the quinoline scaffold is a cornerstone of coordination chemistry, leading to the formation of complexes with diverse applications in catalysis, materials science, and biological systems. researchgate.net The steric and electronic properties of the substituents on the quinoline ring play a crucial role in determining the geometry and stability of the resulting metal complexes. While the coordination chemistry of many quinoline derivatives has been extensively studied, there is a lack of specific research detailing the synthesis and characterization of metal complexes involving This compound as a ligand. researchgate.netresearchgate.net

Interactions with Nanomaterials: Fundamental Mechanisms (e.g., Fluorescence Quenching with TiO₂ Nanoparticles)

The interaction between fluorescent organic molecules and nanomaterials, such as titanium dioxide (TiO₂) nanoparticles, is a field of active research with implications for photocatalysis and sensor development. The fluorescence of organic dyes can be quenched by TiO₂ through processes like electron transfer. researchgate.net Studies on the photocatalytic degradation of quinoline in the presence of TiO₂ have been reported, indicating an interaction between the quinoline ring and the nanoparticle surface. nih.gov The specific electronic and steric configuration of This compound would be expected to influence its adsorption and interaction with nanomaterial surfaces. However, no experimental data on the fluorescence quenching or other interactions of This compound with TiO₂ or any other nanomaterials are currently available.

Chemical Reactivity and Derivatization Strategies of 2 2 Fluoro 6 Methoxyphenyl Quinoline

Substitution Reactions on the Quinoline (B57606) Core and Phenyl Ring

The quinoline nucleus and the appended phenyl ring exhibit distinct reactivities towards substitution reactions, a characteristic that allows for selective functionalization at various positions.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS) reactions, the benzene (B151609) ring of the quinoline moiety is generally more susceptible to attack than the pyridine (B92270) ring, which is deactivated by the electron-withdrawing nitrogen atom. Consequently, electrophiles tend to react at the C5 and C8 positions of the quinoline core. The presence of the 2-(2-fluoro-6-methoxyphenyl) substituent can further influence this regioselectivity through steric hindrance and electronic effects. For instance, nitration of similar 6-methoxyquinoline (B18371) derivatives has been shown to yield products with substitution at the C5 and C8 positions. mdpi.com

On the other hand, the 2-fluoro-6-methoxyphenyl ring is activated towards electrophilic attack by the electron-donating methoxy (B1213986) group, which directs incoming electrophiles to the ortho and para positions. However, the ortho positions are sterically hindered by the quinoline ring and the fluorine atom. Therefore, electrophilic substitution on this ring is likely to be challenging but would be predicted to occur at the position para to the methoxy group if sterically accessible.

Nucleophilic Aromatic Substitution: The pyridine ring of the quinoline system is electron-deficient and thus susceptible to nucleophilic attack, particularly at the C2 and C4 positions. chemguide.co.uk In 2-(2-fluoro-6-methoxyphenyl)quinoline, the C2 position is already substituted. Therefore, nucleophilic substitution would primarily be directed to the C4 position, especially if a suitable leaving group is present. The introduction of a halogen, such as a chloro or bromo group, at the C4 position creates a reactive site for nucleophilic aromatic substitution (SNAr), allowing for displacement by various nucleophiles like amines, alkoxides, and thiolates. nih.gov

The 2-fluoro-6-methoxyphenyl ring itself is generally unreactive towards nucleophilic aromatic substitution unless further activated by strongly electron-withdrawing groups. The fluorine atom can act as a leaving group under certain conditions, but this typically requires harsh reaction conditions or specific activation.

Oxidation and Reduction Pathways

The quinoline ring system can undergo both oxidation and reduction, leading to a variety of derivatives with modified electronic and structural properties.

Oxidation: The oxidation of the quinoline ring can proceed via several pathways depending on the oxidant and reaction conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can lead to the cleavage of the benzene ring. towson.edu Milder oxidation can result in the formation of quinoline N-oxides. The nitrogen atom of the quinoline N-oxide can then direct further functionalization, for example, C-H activation at the C8 position. mdpi.com Enzymatic oxidation offers a greener alternative and can lead to site-selective hydroxylation at various positions on the quinoline core. libretexts.org

| Oxidizing Agent | Potential Product(s) | Reference |

| Potassium Permanganate (KMnO₄) | Cleavage of the benzene ring | towson.edu |

| m-CPBA | This compound N-oxide | General Oxidation |

| Enzymatic Oxidation | Hydroxylated derivatives | libretexts.org |

Reduction: The reduction of the quinoline core can be controlled to yield either partially or fully saturated products. Catalytic hydrogenation over platinum or palladium catalysts typically leads to the reduction of the pyridine ring, affording 1,2,3,4-tetrahydroquinolines. nih.govlibretexts.orglibretexts.org The choice of catalyst and reaction conditions is crucial for achieving high selectivity. For instance, cobalt-based catalysts have been used for the selective transfer hydrogenation of quinolines to 1,2-dihydroquinolines. nih.gov More vigorous reduction conditions can lead to the saturation of both the pyridine and benzene rings.

| Reducing Agent/Catalyst | Potential Product(s) | Reference |

| H₂, Pd/C or PtO₂ | 2-(2-Fluoro-6-methoxyphenyl)-1,2,3,4-tetrahydroquinoline | nih.govlibretexts.orglibretexts.org |

| H₃N·BH₃, Cobalt catalyst | 2-(2-Fluoro-6-methoxyphenyl)-1,2-dihydroquinoline | nih.gov |

| Sodium in ethanol | Decahydroquinoline derivative | General Reduction |

Ortho-Metallation and Directed Functionalization

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.govorganic-chemistry.orgwikipedia.orgbaranlab.orgharvard.eduillinois.edu This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho-position, creating a reactive organometallic intermediate.

In the case of this compound, the methoxy group on the phenyl ring can act as a directing group. wikipedia.orgharvard.edu Treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) would be expected to lead to lithiation at the C5' position of the phenyl ring (ortho to the methoxy group). The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents at this position.

Furthermore, the nitrogen atom of the quinoline ring can also direct metallation, typically to the C8 position. mdpi.com The presence of two potential directing sites (the quinoline nitrogen and the methoxy group) could lead to competitive metallation, and the regioselectivity would likely depend on the specific base, solvent, and temperature used.

| Directing Group | Position of Metallation | Potential Electrophiles |

| Methoxy (-OCH₃) | C5' of the phenyl ring | Alkyl halides, aldehydes, ketones, CO₂, etc. |

| Quinoline Nitrogen | C8 of the quinoline ring | Alkyl halides, aldehydes, ketones, CO₂, etc. |

Synthesis of Complex Hybrid Structures

The functionalized this compound scaffold serves as a valuable building block for the synthesis of more complex hybrid molecules, which often exhibit enhanced biological activities. mdpi.com Cross-coupling reactions are particularly instrumental in this regard.

For instance, if a halogen atom (e.g., bromine or iodine) is introduced onto the quinoline core or the phenyl ring, it can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling or the Sonogashira coupling. nih.govwikipedia.orglibretexts.orgorganic-chemistry.orglibretexts.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organohalide. A bromo- or iodo-substituted this compound could be coupled with various aryl or heteroaryl boronic acids to generate biaryl or heteroaryl-aryl hybrid structures. nih.govorganic-chemistry.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an organohalide. This allows for the introduction of an alkynyl moiety, which can serve as a versatile handle for further transformations or as a key structural element in the final hybrid molecule. wikipedia.orglibretexts.orgorganic-chemistry.org

These coupling strategies provide a modular approach to construct libraries of diverse hybrid compounds based on the this compound core, facilitating the exploration of structure-activity relationships in drug discovery and materials science. mdpi.com

| Coupling Reaction | Reactants | Potential Products |

| Suzuki-Miyaura | Halo-2-(2-fluoro-6-methoxyphenyl)quinoline + Aryl/Heteroarylboronic acid | Aryl/Heteroaryl-substituted this compound |

| Sonogashira | Halo-2-(2-fluoro-6-methoxyphenyl)quinoline + Terminal alkyne | Alkynyl-substituted this compound |

Future Research Perspectives and Emerging Areas

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic reactions that can involve harsh conditions and generate significant waste. Future research will likely focus on developing more sustainable and efficient synthetic methodologies for 2-(2-fluoro-6-methoxyphenyl)quinoline. This aligns with the broader trend in "green chemistry" which emphasizes waste reduction, the use of renewable feedstocks, and energy efficiency. researchgate.netmdpi.com

Key areas for development include:

Catalytic C-H Activation: Direct C-H activation/annulation strategies offer a more atom-economical approach to constructing the quinoline core, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and efficiency compared to traditional batch processes. The precise control over reaction parameters in flow reactors could lead to higher yields and purities of this compound.

Use of Greener Solvents: Exploring the use of bio-based solvents or solvent-free reaction conditions will be crucial in reducing the environmental impact of synthesis. Fluorinated alcohols, for instance, have gained attention for their unique solvating properties and potential to promote certain reactions. mdpi.com

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for many organic transformations, including the synthesis of heterocyclic compounds like quinolines.

| Synthetic Strategy | Potential Advantages for this compound |

| Catalytic C-H Activation | Reduced number of synthetic steps, less waste |

| Flow Chemistry | Enhanced safety, scalability, and process control |

| Greener Solvents | Reduced environmental footprint, potential for novel reactivity |

| Microwave-Assisted Synthesis | Faster reaction times, improved energy efficiency |

Advanced Computational Approaches for Structure-Property Elucidation

Computational chemistry is an indispensable tool for predicting and understanding the properties of molecules. For this compound, advanced computational methods can provide deep insights into its structure-property relationships, guiding experimental work.

Future computational studies could include:

Density Functional Theory (DFT) Calculations: DFT can be employed to optimize the molecular geometry, calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and predict spectroscopic data (e.g., NMR, UV-Vis). nih.govresearchgate.net These calculations can help in understanding the influence of the fluoro and methoxy (B1213986) substituents on the electronic structure of the quinoline core.

Time-Dependent DFT (TD-DFT): This method can be used to predict the excited-state properties of this compound, which is crucial for understanding its photophysical behavior and potential applications in materials science. researchgate.net

Molecular Docking and Dynamics Simulations: To explore its potential biological activity, molecular docking studies can be performed to predict the binding affinity and mode of interaction of this compound with various biological targets. nih.govresearchgate.net Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time.

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models, it may be possible to correlate the structural features of this compound and its analogues with their biological activities, facilitating the design of more potent compounds.

Exploration of New Materials Applications

The inherent photophysical properties of the quinoline scaffold suggest that this compound could be a candidate for various materials science applications. The presence of the fluorophenyl and methoxyphenyl groups can significantly influence its solid-state packing and electronic properties.

Emerging areas for exploration include:

Organic Light-Emitting Diodes (OLEDs): Many quinoline derivatives exhibit fluorescence and are being investigated as emitting materials in OLEDs. mdpi.com Future research could focus on synthesizing and characterizing the electroluminescent properties of this compound to assess its potential for use in display and lighting technologies.

Sensors: The quinoline nitrogen atom can act as a binding site for metal ions or other analytes. The fluorescence of this compound might be modulated upon binding, making it a potential candidate for the development of fluorescent chemosensors.

Non-linear Optical (NLO) Materials: The extended π-system of the quinoline ring, coupled with the electron-donating methoxy group and the electron-withdrawing fluorine atom, could lead to interesting NLO properties. Further investigation into its hyperpolarizability would be necessary to determine its suitability for applications in optical communications and data storage.

| Potential Application | Key Property to Investigate |

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, Quantum Yield |

| Fluorescent Chemosensors | Change in fluorescence upon analyte binding |

| Non-linear Optical (NLO) Materials | Hyperpolarizability |

Mechanistic Studies of Molecular Recognition

Understanding how this compound interacts with other molecules is fundamental to its application in both biology and materials science. Mechanistic studies can elucidate the forces driving these interactions.

Future research in this area could involve:

X-ray Crystallography: Obtaining a single-crystal X-ray structure of this compound would provide definitive information about its solid-state conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov This is crucial for understanding its crystal packing and how it might interact with biological macromolecules.

NMR Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to study the conformation of the molecule in solution and its interactions with other molecules.

Isothermal Titration Calorimetry (ITC): ITC can be used to directly measure the thermodynamic parameters of binding between this compound and a target molecule, providing insights into the driving forces of the interaction (enthalpic vs. entropic).

Host-Guest Chemistry: The quinoline cavity and the substituted phenyl ring could potentially form inclusion complexes with cyclodextrins or other host molecules. Studying these interactions could lead to applications in drug delivery and formulation.

By systematically exploring these future research avenues, the scientific community can unlock the full potential of this compound, paving the way for its application in diverse scientific and technological fields.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 65–78 | Pd(PPh₃)₄, Na₂CO₃, DMF, 90°C | |

| Nucleophilic Substitution | 45–60 | K₂CO₃, DMSO, 110°C |

Q. Table 2: Spectroscopic Signatures

| Technique | Key Peaks/Patterns | Structural Insight |

|---|---|---|

| ¹H NMR | δ 3.85 (s, 3H, -OCH₃), δ 8.2–8.5 (m, Ar-H) | Confirms methoxy and aromatic protons |

| ¹⁹F NMR | δ -118 ppm (s) | Fluorine at 2-position |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.